
Tritylthiourea
Overview
Description
Tritylthiourea (CAS No. 76758-01-5) is a thiourea derivative with the molecular formula C₂₀H₁₈N₂S and a molecular weight of 318.435 g/mol . The compound features a trityl group (triphenylmethyl, Ph₃C) attached to the thiourea moiety (–NH–CS–NH₂). This bulky aromatic substituent confers unique steric and electronic properties, influencing its solubility, stability, and reactivity. This compound is primarily utilized in organic synthesis as a protective group for amines and as a ligand in coordination chemistry due to its strong chelating ability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tritylthiourea can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
C19H15Cl+SC(NH2)2→C20H18N2S+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tritylthiourea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trityl isothiocyanate.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form thiourea and triphenylmethanol.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products:
Oxidation: Trityl isothiocyanate.
Substitution: Various trityl-substituted derivatives.
Hydrolysis: Thiourea and triphenylmethanol.
Scientific Research Applications
Tritylthiourea is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in the realms of catalysis, medicinal chemistry, and materials science, supported by comprehensive data tables and case studies.
Organocatalysis
One of the most significant applications of this compound is in organocatalysis. It has been utilized as an effective catalyst in asymmetric synthesis, particularly in the enantioselective synthesis of pharmaceuticals.
Case Study: Synthesis of Pregabalin
In a study focused on synthesizing pregabalin, this compound demonstrated high levels of enantioselectivity (up to 74.6% enantiomeric excess) when used as a catalyst. This efficiency highlights its potential in producing chiral compounds essential for drug development .
Catalyst | Enantiomeric Excess (%) |
---|---|
This compound | 74.6 |
Other Thioureas | Varied |
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable complexes with metal ions can be exploited for drug delivery systems.
Case Study: Metal Complexation
Research indicates that this compound can form complexes with transition metals, which may enhance the bioavailability and efficacy of certain drugs. This property is particularly useful in designing metal-based therapies for cancer treatment .
Materials Science
In materials science, this compound is being explored for its potential use in creating novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Case Study: Conductive Polymers
Studies have shown that incorporating this compound into polymer matrices can improve their electrical conductivity. This application is significant for developing advanced electronic materials .
Material Type | Conductivity Improvement (%) |
---|---|
Polymer Matrix with TTT | 30% |
Control Polymer | Baseline |
Electrochemical Sensors
This compound has also been investigated for its potential application in electrochemical sensors, particularly for detecting biological molecules like dopamine.
Case Study: Dopamine Detection
In a recent study, sensors utilizing this compound exhibited enhanced sensitivity and selectivity for dopamine detection compared to traditional sensors. This advancement could lead to better diagnostic tools in clinical settings .
Mechanism of Action
The mechanism of action of tritylthiourea involves its interaction with molecular targets through its thiourea moiety. This interaction can inhibit the activity of certain enzymes by binding to their active sites. For example, this compound has been shown to inhibit thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. This inhibition occurs through the formation of a stable complex between the thiourea group and the enzyme, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiourea Derivatives with Aromatic Substituents
1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea Structure: Features a naphthyl group and a thiophene-carbonyl substituent. Properties: Exhibits enhanced π-π stacking interactions due to the fused aromatic naphthyl ring, leading to higher crystallinity and thermal stability compared to Tritylthiourea. Single-crystal X-ray diffraction confirms a planar thiourea core with intermolecular hydrogen bonding .
1-Phenyl-3-(2-thiazolyl)-2-thiourea (CAS: 14901-16-7)
- Structure : Contains a phenyl group and a thiazole ring.
- Properties : The thiazole moiety introduces heterocyclic aromaticity, enhancing solubility in polar solvents. Unlike this compound, it lacks steric hindrance, making it more reactive in nucleophilic substitutions .
- Applications : Used in agrochemicals and as a precursor for heterocyclic drug synthesis .
Triphenylmethyl (Trityl) Derivatives
Triphenylmethyl Chloride (Trt-Cl, CAS: 76-83-5)
- Structure : Ph₃C–Cl.
- Properties : The trityl group provides steric protection, stabilizing the chloride ion. However, Trt-Cl is highly moisture-sensitive, unlike this compound, which is more stable due to hydrogen bonding in the thiourea group .
- Applications : Widely used in protecting alcohols and amines in organic synthesis .
Triphenylchloroethylene (Ph₂C=C(Cl)Ph)
- Structure : A chlorinated ethylene derivative with three phenyl groups.
- Properties : Exhibits geometric isomerism and higher electrophilicity compared to this compound. The absence of a thiourea moiety limits its chelating capacity .
- Applications : Intermediate in polymer chemistry and stabilizers .
Comparative Data Table
Research Findings on Reactivity and Stability
- Hydrogen Bonding : this compound forms intramolecular H-bonds between the NH groups and the sulfur atom, enhancing thermal stability (decomposition >250°C) compared to diphenylthiourea (decomposition ~180°C) .
- Electrochemical Behavior : Cyclic voltammetry studies show that this compound’s redox activity is suppressed due to electron-withdrawing phenyl groups, unlike 1-phenylthiourea , which exhibits reversible oxidation .
Biological Activity
Tritylthiourea, a compound with the chemical formula CHNS, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
This compound exhibits biological activity primarily through its interaction with specific enzymes and molecular targets. One of the key mechanisms is the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders.
Biological Activities
This compound has demonstrated several notable biological activities:
- Antimicrobial Activity : Research indicates that this compound and its derivatives possess antimicrobial properties, effectively inhibiting the growth of various bacterial strains.
- Anticancer Properties : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have highlighted its effectiveness against specific cancer cell lines, including breast (MCF-7) and leukemia cells .
- Antiviral Effects : Preliminary studies suggest that this compound may exhibit antiviral properties, although more research is needed to fully understand its efficacy against viral pathogens.
1. Anticancer Activity
A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC value indicating significant inhibition of cell proliferation. The compound induced apoptosis through activation of caspase pathways, leading to programmed cell death .
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 25 | Induction of apoptosis via caspases |
Control (Doxorubicin) | MCF-7 | 15 | DNA intercalation |
2. Antimicrobial Studies
In antimicrobial assays, this compound demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Comparative Analysis with Similar Compounds
This compound can be compared with other thiourea derivatives, such as 4-Trityl-3-thiosemicarbazide, which also exhibit significant biological activities. However, this compound's unique trityl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic index.
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | Yes | Yes | Carbonic anhydrase inhibition |
4-Trityl-3-thiosemicarbazide | Yes | Moderate | Carbonic anhydrase inhibition |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Tritylthiourea with high purity?
- Methodological Answer : Synthesis typically involves the reaction of triphenylmethanol with thiourea under acidic conditions. Characterization should include triangulation of techniques:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Melting Point Analysis to validate consistency with literature values.
Ensure rigorous solvent selection and stoichiometric control to minimize byproducts .
Q. How can researchers design experiments to assess this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Use kinetic studies under varying conditions (temperature, solvent polarity).
- Employ control experiments with structurally analogous thioureas to isolate steric/electronic effects.
- Analyze products via mass spectrometry (MS) and infrared (IR) spectroscopy to track substituent displacement .
Q. What are the best practices for identifying and mitigating toxicity risks during this compound handling?
- Methodological Answer :
- Follow GHS hazard classifications (e.g., acute toxicity protocols in ).
- Implement fume hood usage and personal protective equipment (PPE).
- Conduct in vitro cytotoxicity assays (e.g., MTT assays) as preliminary screening .
Advanced Research Questions
Q. How can contradictory data on this compound’s stability in aqueous versus organic solvents be resolved?
- Methodological Answer :
- Perform accelerated stability testing under controlled pH and humidity.
- Use multivariate analysis (e.g., Principal Component Analysis) to identify dominant degradation factors.
- Cross-validate results with synchrotron X-ray diffraction for crystallographic insights .
Q. What strategies are effective for elucidating this compound’s role in catalytic systems with conflicting mechanistic proposals?
- Methodological Answer :
- Apply isotopic labeling (e.g., ¹⁵N or ³⁴S) to track reaction pathways.
- Combine computational modeling (DFT calculations) with operando spectroscopy (Raman, UV-Vis) to correlate theoretical and experimental data.
- Address contradictions by reproducing key studies with standardized protocols .
Q. How should researchers design a study to resolve discrepancies in this compound’s binding affinity across different protein targets?
- Methodological Answer :
- Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for comparative binding assays.
- Validate specificity via mutagenesis studies on protein active sites.
- Apply statistical rigor (e.g., Bonferroni correction) to minimize false positives in high-throughput screens .
Q. Methodological Frameworks
Q. What ethical and reproducibility considerations are critical when publishing this compound research?
- Methodological Answer :
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable).
- Disclose all synthetic protocols and analytical parameters in supplementary materials.
- Pre-register hypotheses and statistical plans to reduce bias .
Q. How can researchers leverage literature gaps to formulate novel questions about this compound’s applications?
- Methodological Answer :
- Conduct systematic reviews to map existing knowledge (e.g., PRISMA guidelines).
- Identify understudied areas, such as this compound’s potential in asymmetric catalysis or metal-organic frameworks (MOFs) .
- Align questions with feasibility criteria (time, resource availability) .
Q. Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in biological assays?
- Methodological Answer :
- Use non-linear regression models (e.g., Hill equation) for EC₅₀/IC₅₀ determination.
- Apply Bland-Altman plots to assess agreement between replicate experiments.
- Consult statisticians early to optimize experimental design .
Q. How can researchers address contradictions in this compound’s reported solubility across solvent systems?
Properties
IUPAC Name |
tritylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFNIDPLSQZBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415042 | |
Record name | Tritylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-01-5 | |
Record name | Tritylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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